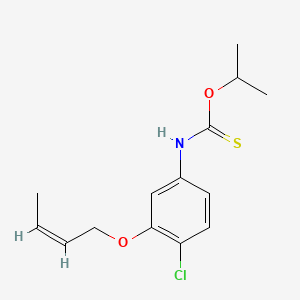
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- is a heterocyclic aromatic compound that features a benzimidazole core with a chlorine atom and a thietanyl group attached. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- typically involves the fusion of benzene and imidazole moieties. One common method includes the reaction of o-phenylenediamine with carbon disulfide and potassium hydroxide, followed by chlorination and thietanyl group introduction . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production with enhanced yields and purity .
Analyse Des Réactions Chimiques
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions. The major products formed depend on the specific reagents and conditions used in these reactions.
Applications De Recherche Scientifique
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved often include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- can be compared with other benzimidazole derivatives, such as:
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Aminobenzimidazole These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The unique combination of a chlorine atom and a thietanyl group in 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- imparts distinct properties that make it valuable for specific applications .
Propriétés
Numéro CAS |
136265-52-6 |
|---|---|
Formule moléculaire |
C10H9ClN2S |
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
2-chloro-1-(thietan-3-yl)benzimidazole |
InChI |
InChI=1S/C10H9ClN2S/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-14-6-7/h1-4,7H,5-6H2 |
Clé InChI |
YJWREDIJERMORL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)N2C3=CC=CC=C3N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)






